[2,2'-Bithiophene]-5-thiol
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Overview
Description
[2,2’-Bithiophene]-5-thiol is an organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring [2,2’-Bithiophene]-5-thiol is characterized by two thiophene rings connected at the 2-position, with a thiol group (-SH) attached to the 5-position of one of the rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bithiophene]-5-thiol typically involves the cross-coupling of 2-halothiophenes. One common method is the Stille coupling reaction, where 2-bromothiophene is reacted with a stannylated thiophene derivative in the presence of a palladium catalyst. The reaction conditions often include an inert atmosphere (e.g., argon) and a solvent such as tetrahydrofuran (THF) or toluene .
Industrial Production Methods
Industrial production of [2,2’-Bithiophene]-5-thiol may involve similar cross-coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
[2,2’-Bithiophene]-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiolates.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or iodine (I₂) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Electrophilic reagents such as bromine (Br₂) or chlorinating agents can be used in the presence of catalysts like iron(III) chloride (FeCl₃)
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolates.
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
[2,2’-Bithiophene]-5-thiol has a wide range of applications in scientific research:
Organic Electronics: Used as a building block for organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Materials Science: Employed in the synthesis of conjugated polymers and materials with unique electronic properties.
Biology and Medicine: Investigated for its potential use in biosensors and as a component in drug delivery systems.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of [2,2’-Bithiophene]-5-thiol is primarily related to its electronic properties and ability to participate in redox reactions. The thiol group can undergo oxidation and reduction, making it a versatile component in various chemical processes. Additionally, the conjugated system of the thiophene rings allows for efficient charge transport, which is crucial for its applications in organic electronics .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: Lacks the thiol group, making it less reactive in certain chemical reactions.
Thieno[3,2-b]thiophene: A fused thiophene derivative with different electronic properties.
Terthiophene: Contains three thiophene rings, offering different conjugation and electronic characteristics.
Uniqueness
[2,2’-Bithiophene]-5-thiol is unique due to the presence of the thiol group, which imparts additional reactivity and functionality. This makes it a valuable building block for the synthesis of more complex molecules and materials with tailored properties .
Properties
CAS No. |
159157-32-1 |
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Molecular Formula |
C8H6S3 |
Molecular Weight |
198.3 g/mol |
IUPAC Name |
5-thiophen-2-ylthiophene-2-thiol |
InChI |
InChI=1S/C8H6S3/c9-8-4-3-7(11-8)6-2-1-5-10-6/h1-5,9H |
InChI Key |
ABZATYIPXKNPRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)S |
Origin of Product |
United States |
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